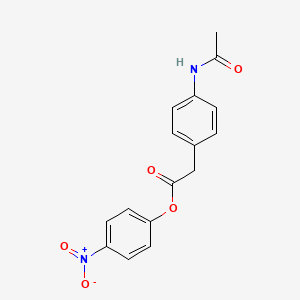
4-Nitrophenyl (4-acetamidophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl (4-acetamidophenyl)acetate is an organic compound that features both nitro and acetamido functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitrophenyl (4-acetamidophenyl)acetate can be synthesized through a multi-step process involving the nitration of phenol to produce 4-nitrophenol, followed by the acetylation of 4-aminophenol. The nitration of phenol typically involves the use of dilute nitric acid at room temperature, resulting in a mixture of 2-nitrophenol and 4-nitrophenol . The 4-nitrophenol is then reduced to 4-aminophenol using hydrogen gas in the presence of a palladium catalyst (Pd/C) and acetic anhydride . Finally, the 4-aminophenol is acetylated to form 4-acetamidophenyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as mechanochemical hydrogenation, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl (4-acetamidophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Acetylation: The amino group can be acetylated using acetic anhydride to form the acetamido group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst (Pd/C), acetic anhydride.
Acetylation: Acetic anhydride.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 4-Aminophenol.
Acetylation: 4-Acetamidophenyl acetate.
Hydrolysis: 4-Nitrophenol and acetic acid.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl (4-acetamidophenyl)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl (4-acetamidophenyl)acetate involves its interaction with specific enzymes and molecular targets. For example, as a substrate for esterase and lipase enzymes, it undergoes hydrolysis to produce 4-nitrophenol and acetic acid . The hydrolysis reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A precursor in the synthesis of 4-Nitrophenyl (4-acetamidophenyl)acetate.
4-Aminophenol: An intermediate in the synthesis of this compound.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic that shares structural similarities with this compound.
Uniqueness
This compound is unique due to its combination of nitro and acetamido functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo specific enzymatic reactions makes it valuable in biochemical research and industrial applications.
Eigenschaften
CAS-Nummer |
113180-64-6 |
|---|---|
Molekularformel |
C16H14N2O5 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-(4-acetamidophenyl)acetate |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17-13-4-2-12(3-5-13)10-16(20)23-15-8-6-14(7-9-15)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
InChI-Schlüssel |
BBPLTMJBENPNGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


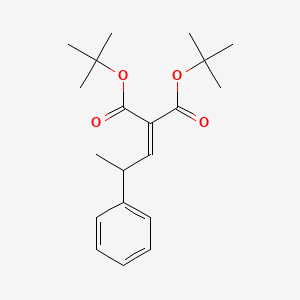

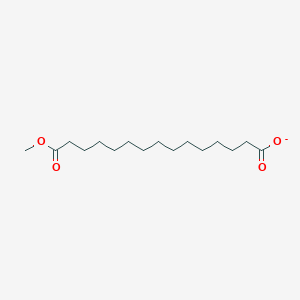
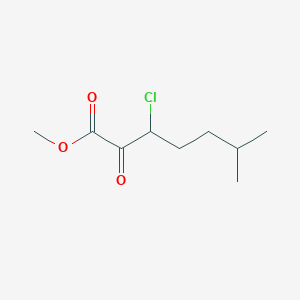
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
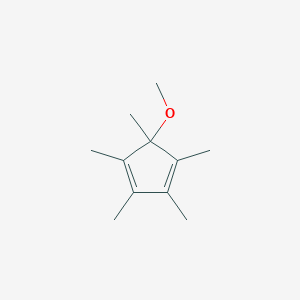

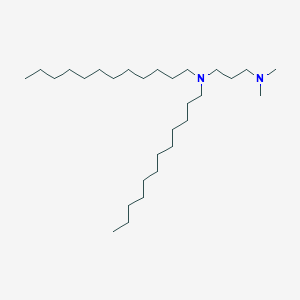
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
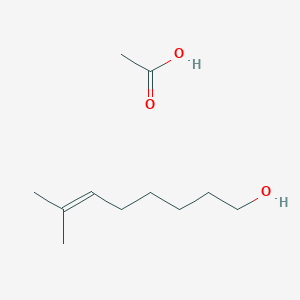

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)

